molecular formula C19H30ClO6P B8382904 Phosphonic acid, (1-acetyl-6-(2-chloro-4-methoxyphenoxy)hexyl)-, diethyl ester CAS No. 73514-99-5

Phosphonic acid, (1-acetyl-6-(2-chloro-4-methoxyphenoxy)hexyl)-, diethyl ester

Cat. No. B8382904
CAS RN: 73514-99-5
M. Wt: 420.9 g/mol
InChI Key: PEEDSHQHQPWGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphonic acid, (1-acetyl-6-(2-chloro-4-methoxyphenoxy)hexyl)-, diethyl ester is a useful research compound. Its molecular formula is C19H30ClO6P and its molecular weight is 420.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phosphonic acid, (1-acetyl-6-(2-chloro-4-methoxyphenoxy)hexyl)-, diethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphonic acid, (1-acetyl-6-(2-chloro-4-methoxyphenoxy)hexyl)-, diethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

73514-99-5

Product Name

Phosphonic acid, (1-acetyl-6-(2-chloro-4-methoxyphenoxy)hexyl)-, diethyl ester

Molecular Formula

C19H30ClO6P

Molecular Weight

420.9 g/mol

IUPAC Name

8-(2-chloro-4-methoxyphenoxy)-3-diethoxyphosphoryloctan-2-one

InChI

InChI=1S/C19H30ClO6P/c1-5-25-27(22,26-6-2)19(15(3)21)10-8-7-9-13-24-18-12-11-16(23-4)14-17(18)20/h11-12,14,19H,5-10,13H2,1-4H3

InChI Key

PEEDSHQHQPWGTI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)C)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

[II; Ar is 2-Cl-4-CH3OC6H3, Y is O(CH2)5, R is C2H5, R' is CH3CO] was prepared from 0.71 g of lithium hydride, 17.2 g of diethyl acetonylphosphonate and 34 g of 5-(2-chloro-4-methoxyphenoxy)pentyl iodide according to the procedure of Example 2(b). The product was chromatographed on Florisil and further purified by preparative TLC on silica gel to give 6.3 g of diethyl [1-acetyl-6-(2-chloro-4-methoxyphenoxy)hexyl]phosphonate as a light yellow oil; MIC vs. herpes simplex type 2=6 mcg/ml. The IR spectrum was consistent with the assigned structure.
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-Cl-4-CH3OC6H3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.71 g
Type
reactant
Reaction Step Three
Quantity
17.2 g
Type
reactant
Reaction Step Three
Name
5-(2-chloro-4-methoxyphenoxy)pentyl iodide
Quantity
34 g
Type
reactant
Reaction Step Three

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